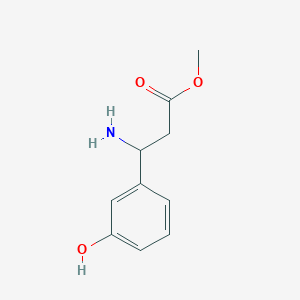

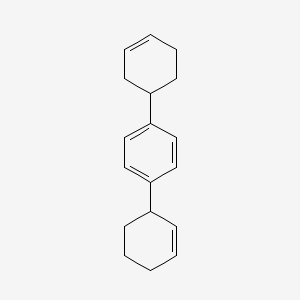

![molecular formula C16H13ClN2O2 B1344682 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937650-48-1](/img/structure/B1344682.png)

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

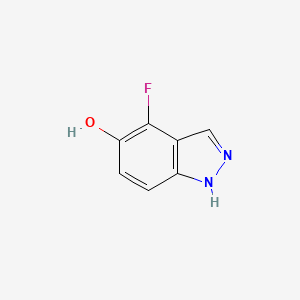

“3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound. It is related to the class of compounds known as oxadiazoles . Oxadiazoles are five-membered heterocycles that are particularly useful in organic synthesis . They have been studied extensively and have a variety of applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process can be catalyzed using a radical approach . The protodeboronation has been used in the formal total synthesis of various compounds .Molecular Structure Analysis

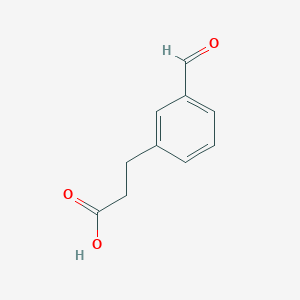

The molecular structure of “this compound” consists of a five-membered oxadiazole ring attached to a phenyl ring through a benzyloxy group . The oxadiazole ring also has a chloromethyl group attached to it .Wissenschaftliche Forschungsanwendungen

Synthesis and Mesomorphic Behavior

A series of 1,3,4-oxadiazole derivatives were synthesized and characterized to study their phase behaviors. Compounds exhibited cholesteric mesophases with wide temperature ranges, showing potential for liquid crystal applications. These compounds also displayed strong blue fluorescence emission, indicating their usefulness in photoluminescent materials (Han et al., 2010).

Antifungal Activity

Another study focused on the synthesis of 1,3,4-oxadiazole derivatives with significant antifungal activity against various fungal pathogens. The compounds were synthesized using green chemistry tools and showed promising results in molecular docking studies, suggesting their potential as antifungal agents (Nimbalkar et al., 2016).

Herbicidal Activities

Research into the herbicidal activities of 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles has indicated that these compounds exhibit good herbicidal activity against certain crops and weeds. This study emphasizes the agricultural applications of 1,3,4-oxadiazole derivatives in controlling unwanted plant growth (Bao, 2008).

Antioxidant Properties

A novel series of 1,3,4-oxadiazole derivatives was designed and synthesized, showing significant antioxidant activities. These findings highlight the potential of such compounds in the development of new antioxidant agents for medical and nutritional applications (Rabie et al., 2016).

Fluoride Chemosensors

Compounds containing 1,3,4-oxadiazole groups have been explored as fluoride chemosensors. They demonstrated selective and colorimetric sensing capabilities for fluoride ions, indicating their potential use in environmental and analytical chemistry for detecting fluoride levels (Ma et al., 2013).

Zukünftige Richtungen

The future research directions for “3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications. Given the diverse biological activities exhibited by oxadiazole derivatives , these compounds may have potential for development into therapeutic agents.

Wirkmechanismus

Target of Action

The primary target of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to cell growth and proliferation. Inhibition of EGFR kinase can prevent the growth of cancer cells .

Mode of Action

The compound interacts with EGFR kinase, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the kinase, which prevents the kinase from performing its normal function.

Biochemical Pathways

The inhibition of EGFR kinase by this compound affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell growth, proliferation, and survival . By inhibiting EGFR kinase, the compound can disrupt these pathways, leading to reduced growth and proliferation of cancer cells .

Result of Action

The result of the compound’s action is a decrease in the growth and proliferation of cancer cells . This is due to the inhibition of EGFR kinase and the disruption of the associated biochemical pathways . The compound has shown potent antiproliferative results against A549 cancer cell line .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQJNKCXEAWCGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

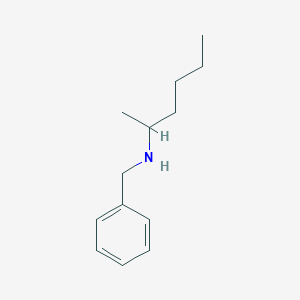

![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)